2,3-Bis(13-hydroxyoctadeca-9,11-dienoyloxy)propyl 9-hydroxyoctadeca-10,12-dienoate
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Overview
Description
Hydroxy linoleins are a group of compounds derived from the oxidation of linoleic acid, a polyunsaturated omega-6 fatty acid. These compounds are characterized by the presence of hydroxyl groups attached to the carbon chain of linoleic acid. Hydroxy linoleins are known for their role as markers of lipid peroxidation and their potential implications in various physiological and pathological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxy linoleins are typically synthesized through the autoxidation of trilinolein, a triglyceride containing linoleic acid. The process involves the formation of hydroperoxides, which are subsequently reduced to hydroxy linoleins. The reaction conditions often include exposure to oxygen and the presence of peroxidases, which facilitate the reduction of hydroperoxides .
Industrial Production Methods: In industrial settings, hydroxy linoleins can be produced using microbial conversion processes. Microorganisms such as bacteria, yeasts, and fungi are capable of oxidizing linoleic acid to produce hydroxy fatty acids. This biotechnological approach offers a more environmentally friendly and cost-effective method for producing hydroxy linoleins .
Chemical Reactions Analysis
Types of Reactions: Hydroxy linoleins undergo various chemical reactions, including:
Oxidation: Hydroxy linoleins can be further oxidized to form hydroperoxides and other oxidized derivatives.
Reduction: The hydroperoxides formed during autoxidation can be reduced to hydroxy linoleins by peroxidases.
Substitution: Hydroxy linoleins can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Oxygen, singlet oxygen, and enzymes such as lipoxygenases and cyclooxygenases.
Reduction: Peroxidases, including glutathione peroxidases and glutathione S-transferases.
Major Products: The major products formed from these reactions include various isomers of hydroxy linoleins, hydroperoxides, and other oxidized derivatives .
Scientific Research Applications
Hydroxy linoleins have a wide range of scientific research applications, including:
Chemistry: Used as markers for studying lipid peroxidation and oxidative stress.
Biology: Investigated for their role in cell signaling and regulation of cellular processes.
Medicine: Studied for their potential implications in diseases such as atherosclerosis, neurodegenerative diseases, and cancer.
Industry: Utilized in the development of biodegradable polymers, cosmetics, and pharmaceuticals .
Mechanism of Action
Hydroxy linoleins exert their effects through various molecular targets and pathways. They are involved in the regulation of oxidative stress and inflammation. The hydroxyl groups in hydroxy linoleins can interact with cellular components, leading to the modulation of signaling pathways and gene expression. These interactions can influence processes such as cell proliferation, apoptosis, and immune responses .
Comparison with Similar Compounds
Hydroperoxy linoleins: These are the precursors of hydroxy linoleins formed during the initial stages of autoxidation.
Hydroxy fatty acids: Other hydroxy fatty acids, such as hydroxy arachidonic acid and hydroxy eicosapentaenoic acid, share similar structural features and biological activities
Uniqueness: Hydroxy linoleins are unique due to their specific formation from linoleic acid and their role as stable markers of lipid peroxidation. Their stability and distinct hydroxylation patterns make them valuable tools for studying oxidative stress and related biological processes .
Properties
Molecular Formula |
C57H98O9 |
---|---|
Molecular Weight |
927.4 g/mol |
IUPAC Name |
2,3-bis(13-hydroxyoctadeca-9,11-dienoyloxy)propyl 9-hydroxyoctadeca-10,12-dienoate |
InChI |
InChI=1S/C57H98O9/c1-4-7-10-11-18-24-33-44-53(60)45-36-27-23-30-38-47-56(62)65-50-54(66-57(63)48-39-29-22-17-13-15-20-26-35-43-52(59)41-32-9-6-3)49-64-55(61)46-37-28-21-16-12-14-19-25-34-42-51(58)40-31-8-5-2/h18-20,24-26,33-35,42-44,51-54,58-60H,4-17,21-23,27-32,36-41,45-50H2,1-3H3 |
InChI Key |
LFPTVVBFQWDTOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CC=CC(CCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CC=CC(CCCCC)O)OC(=O)CCCCCCCC=CC=CC(CCCCC)O)O |
Origin of Product |
United States |
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